![molecular formula C16H13N3O B2752662 1-Phenyl-3-quinolin-6-ylurea CAS No. 58107-18-9](/img/structure/B2752662.png)
1-Phenyl-3-quinolin-6-ylurea
Overview
Description
Synthesis Analysis
This involves the methods and procedures used to create the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and the products formed during the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Green Chemistry Approaches
One notable application in green chemistry involves the reaction of isatins with 6-amino uracils and isoxazoles, leading to the synthesis of novel compounds through isatin ring-opening vs. annulations. This approach uses environmentally friendly catalysts to achieve high yields and regioselectivity in water, highlighting the compound's potential in synthesizing environmentally benign chemicals (N. Poomathi et al., 2015).
Anticancer Research
In anticancer research, derivatives of 3-phenylquinolinylchalcone have been synthesized and shown significant antiproliferative activities against non-small cell lung cancers and breast cancers. These studies highlight the compound's potential as a lead for further anticancer drug development (C. Tseng et al., 2013).
Neuropharmacology Insights
The compound's derivatives have also been utilized in neuropharmacology, specifically targeting metabotropic glutamate receptors in the brain. This has implications for understanding the distribution and occupancy of these receptors, potentially influencing the development of treatments for neurological disorders (H. Lavreysen et al., 2004).
Chemical Synthesis and Drug Design
The chemical synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents demonstrates the utility of 1-Phenyl-3-quinolin-6-ylurea derivatives in medicinal chemistry, particularly in designing drugs with potent cytotoxic activity against cancer cell lines (Shih-Ming Huang et al., 2013).
Mechanism of Action
Target of Action
1-Phenyl-3-quinolin-6-ylurea is a quinoline derivative . Quinoline and its derivatives are known to exhibit a broad range of biological activities, including anticancer, anti-malaria, anti-inflammatory, and anti-HIV activities . They have been reported as a new type of tubulin polymerization inhibitor . Tubulins, the main components of the cytoskeleton, play an important role in various cell functions including cell movement, intracellular transportation, and cell division . Therefore, tubulins are the primary targets of this compound.
Mode of Action
The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When this dynamic balance is broken, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell . This compound, as a tubulin polymerization inhibitor, disrupts this balance, thereby inhibiting cell division and leading to cell death .
Pharmacokinetics
Quinolone derivatives, which share a similar structure, are known to have favorable pharmacokinetic profiles, resulting in higher serum concentrations .
Result of Action
The primary result of the action of this compound is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer drugs .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3-quinolin-6-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(18-13-6-2-1-3-7-13)19-14-8-9-15-12(11-14)5-4-10-17-15/h1-11H,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNREJCVLZNWHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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